molecular formula C21H20F6N2O4 B3630879 ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE

ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE

Cat. No.: B3630879
M. Wt: 478.4 g/mol
InChI Key: CRNRSPSCKUXAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE involves several steps. One common synthetic route includes the reaction of 7,7-dimethyl-2,5-dioxo-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline with ethyl 4-bromobenzoate under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[7,7-dimethyl-2,5-dioxo-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazolin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F6N2O4/c1-4-33-16(31)11-5-7-12(8-6-11)29-13-9-18(2,3)10-14(30)15(13)19(20(22,23)24,21(25,26)27)28-17(29)32/h5-8H,4,9-10H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNRSPSCKUXAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(NC2=O)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE
Reactant of Route 4
ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE
Reactant of Route 5
ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE
Reactant of Route 6
ETHYL 4-[7,7-DIMETHYL-2,5-DIOXO-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLIN-1-YL]BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.